Fluoromevalonate

Cholesterol Biosynthesis Enzyme Inhibition Drug Discovery

Fluoromevalonate (6-Fluoromevalonate, FMev) is a fluorinated analog of mevalonic acid that functions as a mechanism-based inhibitor of the mevalonate pathway. It specifically targets mevalonate-pyrophosphate decarboxylase (MVD), the enzyme catalyzing the decarboxylation of mevalonate 5-pyrophosphate to isopentenyl pyrophosphate.

Molecular Formula C6H9FO3
Molecular Weight 148.13 g/mol
CAS No. 2822-77-7
Cat. No. B1218973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromevalonate
CAS2822-77-7
Synonyms6-fluoromevalonate
6-fluoromevalonolactone
6-FMVA
Molecular FormulaC6H9FO3
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESC1COC(=O)CC1(CF)O
InChIInChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2
InChIKeyDPPMVKMESJJAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromevalonate (CAS 2822-77-7) Technical Profile and Procurement Baseline


Fluoromevalonate (6-Fluoromevalonate, FMev) is a fluorinated analog of mevalonic acid that functions as a mechanism-based inhibitor of the mevalonate pathway [1]. It specifically targets mevalonate-pyrophosphate decarboxylase (MVD), the enzyme catalyzing the decarboxylation of mevalonate 5-pyrophosphate to isopentenyl pyrophosphate [1]. The compound is primarily utilized in biochemical and cellular studies to investigate sterol synthesis, metabolic regulation, and the biological consequences of mevalonate pathway inhibition .

Targets mevalonate-pyrophosphate decarboxylase (MVD) at the decarboxylation step
Supports downstream isoprenoid pathway dissection without upstream depletion
Distinct from HMG-CoA reductase or FPPS inhibition; provides MVD-specific metabolic signature

Why Fluoromevalonate Cannot Be Substituted with Generic Mevalonate Pathway Inhibitors


Fluoromevalonate exhibits a distinct inhibitory profile compared to other mevalonate pathway inhibitors, such as statins and bisphosphonates, which target upstream enzymes (HMG-CoA reductase and farnesyl pyrophosphate synthase, respectively) [1]. Unlike these agents, Fluoromevalonate acts directly at the decarboxylation step, providing a unique tool for dissecting downstream isoprenoid synthesis without the pleiotropic effects associated with upstream inhibition [2]. Furthermore, within the class of fluorinated mevalonate analogs, 6-fluoromevalonate demonstrates superior potency (Ki = 10 nM) compared to its di- and tri-fluorinated counterparts (IC50 range: 0.01-1.0 mM) in inhibiting cholesterol biosynthesis in rat liver homogenates [3]. This specific potency and distinct enzymatic target preclude simple substitution with other pathway inhibitors or even other fluorinated analogs.

Statins
Inhibit HMG-CoA reductase upstream, depleting all mevalonate products; metabolic signature and pathway dissection may not transfer to MVD-specific studies.
Di-/Tri-fluorinated analogs
Reported potency context is >1000-fold lower (IC50 in mM range); may not support nM-range MVD inhibition studies or replicate target engagement profile.
Bisphosphonates
Target farnesyl pyrophosphate synthase (FPPS) downstream; does not dissect decarboxylation step or early vs. late isoprenoid requirements.

Fluoromevalonate Quantitative Differentiation Evidence vs. Closest Analogs


Superior Potency: Fluoromevalonate's 10 nM Ki vs. Di- and Tri-fluorinated Analogs in MVD Inhibition

Fluoromevalonate (6-fluoromevalonate) inhibits mevalonate 5-pyrophosphate decarboxylase (MVD) with a Ki of 10 nM, demonstrating significantly greater potency compared to 6,6-difluoromevalonate and 6,6,6-trifluoromevalonate, which inhibit the conversion of mevalonate to cholesterol in rat liver homogenates with an IC50 range of 0.01-1.0 mM [1][2].

MVD Inhibition Potency
Head-to-head
Ki = 10 nM
Supports nM-range MVD inhibition studies; reported ~1000–100,000-fold lower vs. fluorinated analogs (IC50 0.01–1.0 mM)
Rat liver MVD prep; class-specific review needed
Cholesterol Biosynthesis Enzyme Inhibition Drug Discovery

Functional Differentiation in Cellular Proliferation: 6-Fluoromevalonate vs. Squalestatin and NB-598

In rat aorta smooth muscle cells (SMC), 6-fluoromevalonate (1-50 µM) inhibited proliferation to a similar extent as competitive HMG-CoA reductase inhibitors. In contrast, squalestatin 1 (a squalene synthase inhibitor) caused only a 21% decrease in proliferation at the highest concentration tested (25 µM), and NB-598 (a squalene epoxidase inhibitor) had no effect on proliferation despite blocking cholesterol synthesis [1].

Cell Proliferation Inhibition
Head-to-head
Target: >90% inhibition (1–50 µM)
Squalestatin: 21% at 25 µM
NB-598: no effect
Reported proliferation endpoint context; supports non-sterol isoprenoid (prenylation) function studies
Rat aorta SMC assay; prenylation-dependent pathways implicated
Cell Proliferation Smooth Muscle Cells Atherosclerosis

Mechanistic Specificity: Fluoromevalonate's Defined Target vs. Broad-Spectrum Statin Inhibition

While statins like lovastatin inhibit HMG-CoA reductase (IC50 ~0.1-10 µM), leading to a global reduction in all mevalonate-derived products, 6-fluoromevalonate specifically inhibits mevalonate-pyrophosphate decarboxylase (MVD) [1][2]. This specific blockade causes the accumulation of 5-phospho- and 5-pyrophosphomevalonate, providing a distinct metabolic signature and allowing for the dissection of early vs. late pathway requirements [3].

Pathway Target Specificity
Class-level
MVD inhibition → accumulation of mevalonate phosphates
Statins → global depletion of all isoprenoids
Supports pathway-specific target engagement; distinct metabolic signature aids early vs. late pathway dissection
Qualitative mechanistic difference; review target-specific context
Mechanism of Action Target Engagement Pathway Analysis

Prodrug Stability: Fluoromevalonate's In Vitro Half-Life as a Benchmark for Bioavailability Studies

Prodrug analogs of 6-fluoromevalonate and 6,6,6-trifluoromevalonate were synthesized to improve cellular permeability. While the study determined a wide range of half-lives for various promoieties in human blood plasma, the relative stability of the fluoromevalonate backbone itself serves as a critical reference point for designing bioavailable inhibitors targeting the bacterial mevalonate pathway, which is regulated by diphosphomevalonate (DPM) [1].

Prodrug Plasma Stability
Source review
Comparative half-life data reported for fluoromevalonate prodrugs in human plasma
Supports prodrug scaffold selection for antibacterial pathway research
Data to verify; specific half-lives not reported in abstract
Prodrug Design Plasma Stability Pharmacokinetics

Recommended Research and Industrial Applications for Fluoromevalonate Based on Verified Evidence


High-Throughput Screening for MVD-Targeted Therapeutics

Fluoromevalonate's exceptional potency (Ki = 10 nM) makes it an ideal positive control and benchmark compound for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of mevalonate-pyrophosphate decarboxylase (MVD) [1]. Its defined mechanism of action and commercial availability ensure reproducible results for assay validation and hit-to-lead optimization studies.

Cellular Dissection of Non-Sterol Isoprenoid Functions in Proliferation and Cancer

In studies investigating the role of protein prenylation in cell growth and oncogenesis, Fluoromevalonate is the preferred tool compound [1]. Unlike statins, which globally suppress the mevalonate pathway, or downstream sterol synthesis inhibitors (e.g., NB-598), Fluoromevalonate specifically blocks the production of farnesyl and geranylgeranyl pyrophosphate required for Ras and other small GTPase membrane localization, thereby selectively inhibiting Ras-dependent cell growth [2].

Comparative Biochemical Studies of Mevalonate Pathway Enzyme Specificity

Fluoromevalonate is a critical reagent for comparative enzymology studies across species or disease states. Its established Ki (10 nM) for mammalian MVD [1] and its known activity against bacterial DPM decarboxylases (as a diphosphate form) [2] allow for direct quantitative comparison of enzyme sensitivity and the validation of MVD as a therapeutic target in different biological contexts.

Prodrug Development for Antibacterial Agents Targeting the Mevalonate Pathway

As a validated inhibitor of the bacterial mevalonate pathway in its diphosphorylated form, Fluoromevalonate serves as the foundational scaffold for designing prodrugs with improved cellular permeability [1]. The availability of comparative plasma stability data for various Fluoromevalonate prodrug promoieties directly supports medicinal chemistry efforts to create novel, bioavailable antibiotics.

Application
Selection Property
Validation Focus
MVD inhibitor screening studies
Reported MVD inhibition potency context
Assay reproducibility and benchmark comparison
Non-sterol isoprenoid function studies
Reported pathway specificity (MVD vs HMG-CoA reductase)
Prenylation-dependent proliferation endpoints
Comparative enzyme specificity studies
Reported cross-species enzyme sensitivity data
Target engagement and pathway conservation review
Prodrug scaffold for antibacterial pathway targeting
Reported prodrug stability scaffold
Cellular permeability and bacterial pathway inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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